Product packaging for Disperse red 73(Cat. No.:CAS No. 16889-10-4)

Disperse red 73

Cat. No.: B103122
CAS No.: 16889-10-4
M. Wt: 348.4 g/mol
InChI Key: QEORVDCGZONWCJ-UHFFFAOYSA-N
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Description

Significance of Disperse Red 73 in Industrial and Environmental Contexts

Industrially, this compound is primarily valued for its efficacy in dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). dyestuffscn.commade-in-china.com Its molecular size and non-ionic nature allow it to penetrate and color polyester fibers under high-temperature and high-pressure dyeing conditions, resulting in bright, dark blue-light red shades with good color fastness. worlddyevariety.commade-in-china.comchemicalbook.com Its applications also extend to other synthetic materials such as acetate, nylon, and acrylic fibers, as well as for direct printing and in the formulation of sublimation inks for thermal transfer printing. dyestuffscn.commade-in-china.comchemicalbook.commade-in-china.com

The industrial significance of this compound is matched by its environmental relevance. Due to the nature of the dyeing process, a substantial portion of the dye (estimated between 15-50% for dyes generally) is not fixed to the fiber and is released into industrial wastewater. mdpi.comunesp.br The low water solubility and persistence of disperse dyes like this compound make their removal by conventional wastewater treatment methods challenging. mdpi.comcanada.ca Consequently, the dye and its transformation products can enter aquatic ecosystems. canada.ca Research has confirmed the presence of this compound in environmental compartments such as house dust, suggesting it can be shed from textiles and accumulate indoors. nih.gov

The environmental impact is further compounded by the degradation of the dye. Studies show that under certain conditions, such as through the action of microbial enzymes or advanced oxidation processes, the azo bond can be cleaved. research-nexus.netunesp.br This biotransformation can lead to the formation of aromatic amines, such as 4-nitroaniline (B120555) and 2-chloro-4-nitroaniline (B86195) (from related dyes), which are of environmental concern. unesp.br Ecotoxicological studies have demonstrated that this compound can induce biochemical alterations and toxicity in organisms like zebrafish (Danio rerio) and Daphnia similis even at environmentally realistic concentrations. unesp.brresearchgate.netnih.gov

Overview of Existing Research Gaps and Future Directions for this compound Studies

While significant research has been conducted, notable gaps in the understanding of this compound persist. A primary area requiring further investigation is the complete characterization of its biodegradation and transformation pathways in various environmental conditions. vulcanchem.com Although studies have identified major degradation products from specific processes, a comprehensive picture of all potential intermediates and final products is lacking. unesp.br Computational studies have provided theoretical insights, suggesting that hydroxyl radical attack preferentially targets the azo bond, but subsequent breakdown of the resulting fragments is complex and influenced by environmental factors like the presence of water. research-nexus.netcsir.co.za

There is a critical need for more extensive toxicological data, particularly concerning chronic exposure, carcinogenicity, and the specific mechanisms of toxicity for both the parent dye and its degradation products. unesp.brvulcanchem.com While some studies have assessed acute toxicity and mutagenic potential, long-term effects on ecosystems and human health remain largely unexplored. unesp.brunesp.br

Future research is likely to proceed in several directions. A key focus will be on the development of greener and more sustainable dyeing technologies to minimize the environmental release of this compound. This includes creating dispersant-free dyeing systems or modifying the dye structure to enhance its fixation rate and biodegradability. researchgate.net Further research into advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂), aims to optimize conditions for the complete mineralization of the dye in wastewater into less harmful substances like CO₂, NO₃⁻, and SO₄²⁻. mdpi.comresearchgate.net Continued investigation into the ecotoxicology and environmental fate of the dye and its byproducts is essential for accurate environmental risk assessment and the establishment of effective regulatory guidelines. unesp.brnih.gov Additionally, comparative studies on its performance and compatibility with other dyes could lead to more refined and efficient use in industrial applications. vulcanchem.com

Interactive Data Table: Summary of Research Findings on this compound

Research Area Key Findings Organism/Method Source(s)
Photocatalytic Degradation Achieved 60-90% dye degradation and up to 98% COD removal. Optimal degradation at pH 4. TiO₂ photocatalyst mdpi.com
Biotransformation Enzymes from E. coli bleached the dye, producing harmful amines like 4-Nitroaniline. Escherichia coli unesp.br
Degradation Mechanism Computational studies show hydroxyl radicals preferentially attack the azo (N=N) bond. Density Functional Theory (DFT) research-nexus.netcsir.co.za
Ecotoxicity (Aquatic) Induces biochemical alterations (oxidative stress, neurotoxicity) in early life stages. Zebrafish (Danio rerio) unesp.brnih.govresearchgate.net
Ecotoxicity (Aquatic) LC50 (48h) value of 110 mg/L. Daphnia magna canada.ca
Mutagenicity Considered the most mutagenic among tested disperse dyes in the Ames test without metabolic activation. Salmonella typhimurium (TA 98 & TA 100 strains) unesp.br
Environmental Occurrence Detected and quantified in indoor house dust samples. LC-MS/MS nih.gov
Textile Occurrence Detected and quantified in children's polyester clothing at concentrations up to 9,230 μg/g. UHPLC-HRMS researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N6O2 B103122 Disperse red 73 CAS No. 16889-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORVDCGZONWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044601
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16889-10-4
Record name 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
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Record name Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro-
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Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
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Record name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile
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Record name DISPERSE RED 73
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Synthetic Methodologies and Chemical Reactivity Studies of Disperse Red 73

Established Synthetic Pathways for Disperse Red 73 (e.g., Diazo Coupling Mechanisms)

The primary and most well-established method for synthesizing this compound is through a diazo coupling reaction. This process involves two key starting materials: 2-cyano-4-nitroaniline and N-ethyl-N-cyanoethylaniline. guidechem.comchemicalbook.comworlddyevariety.com

The synthesis begins with the diazotization of 2-cyano-4-nitroaniline. In this step, the aromatic primary amine is converted into a diazonium salt. This is typically achieved by treating the 2-cyano-4-nitroaniline with nitrosyl sulfuric acid at a controlled low temperature, generally between 5-10°C. guidechem.com The nitrosyl sulfuric acid is prepared beforehand by reacting sodium nitrite (B80452) with concentrated sulfuric acid. guidechem.com An acetic acid solution of 2-cyano-4-nitroaniline is slowly added to the nitrosyl sulfuric acid to initiate the diazotization, which takes several hours to complete. guidechem.com

Following the diazotization, the resulting diazonium salt solution is then coupled with N-ethyl-N-cyanoethylaniline. guidechem.comchemicalbook.comworlddyevariety.com The coupling component, N-ethyl-N-cyanoethylaniline, is dissolved in a sulfuric acid solution and also kept at a low temperature (5-10°C). guidechem.com The diazonium salt solution is slowly added to the coupling component solution, leading to the formation of the azo dye, this compound. guidechem.com The final product is then obtained through filtration, washing to a neutral pH, and drying. guidechem.com The yield of this reaction is reported to be in the range of 85-90%. guidechem.com

Diazotization: 2-cyano-4-nitroaniline + NaNO₂ + H₂SO₄ → Diazonium salt of 2-cyano-4-nitroaniline

Coupling: Diazonium salt of 2-cyano-4-nitroaniline + N-ethyl-N-cyanoethylaniline → this compound

This traditional diazo coupling method remains a cornerstone for the industrial production of this compound due to its efficiency and relatively high yield.

Interactive Data Table: Key Reactants in this compound Synthesis

ReactantRoleChemical Formula
2-cyano-4-nitroanilineDiazo ComponentC₇H₄N₂O₂
N-ethyl-N-cyanoethylanilineCoupling ComponentC₁₁H₁₃N₂
Sodium NitriteDiazotizing AgentNaNO₂
Sulfuric AcidCatalyst and SolventH₂SO₄

Advanced Synthetic Approaches and Process Optimization for this compound Derivatives

Research into the synthesis of this compound and its derivatives has explored various modifications to the traditional diazo coupling method, aiming to improve properties, introduce new functionalities, or enhance the efficiency of the dyeing process.

One area of advancement involves the synthesis of novel derivatives by altering the coupling component. For instance, researchers have synthesized derivatives of this compound by using N,N-diethyl-m-toluidine and N,N-diethyl aniline (B41778) as coupling components instead of N-ethyl-N-cyanoethylaniline. researchgate.net These modifications can lead to changes in the spectroscopic properties of the resulting dyes, such as a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net

Another approach focuses on process optimization for dyeing applications. For example, the development of disperse red dye compositions suitable for low-temperature dyeing of polyester (B1180765) fabrics has been a subject of research. google.com This involves creating dye mixtures that have good compatibility, bright color, and high color fastness at lower dyeing temperatures to prevent damage to heat-sensitive fibers. google.com

Furthermore, the synthesis of reactive disperse dyes is an area of active investigation. These dyes are designed to form a covalent bond with the fiber, leading to excellent wash fastness. One strategy involves introducing reactive groups, such as N-hydroxysuccinimide (NHS), into the dye structure. researchgate.net

Advanced synthetic strategies also explore the use of different reaction media. Supercritical carbon dioxide (scCO₂) has emerged as a green alternative to water for dyeing processes. mdpi.com The synthesis of disperse dyes with high solubility and affinity for polyester fibers in scCO₂ is a key research focus. researchgate.netmdpi.com This often involves tailoring the dye structure, for instance, by adjusting the length of alkyl chains on the aniline coupling component to optimize solubility and dyeing performance in the supercritical fluid. researchgate.net

Some advanced methods also focus on simplifying the synthesis process itself. The use of stable solid diazonium salts of weakly basic amines has been explored as a convenient reagent for the synthesis of disperse azo dyes, offering a potentially simpler and more efficient procedure with high reaction rates and yields. researchgate.net

Interactive Data Table: Examples of Advanced Synthetic Approaches for this compound and its Derivatives

ApproachKey FeaturePotential Advantage
Modification of Coupling ComponentUse of alternative anilines (e.g., N,N-diethyl-m-toluidine)Altered color and spectroscopic properties
Low-Temperature Dyeing FormulationsBlending with other dyes and auxiliariesEnergy savings and protection of heat-sensitive fibers
Reactive Disperse DyesIncorporation of reactive groups (e.g., NHS)Improved wash fastness
Supercritical CO₂ DyeingSynthesis of dyes soluble in scCO₂Environmentally friendly dyeing process
Use of Stable Diazonium SaltsSimplified and efficient synthesisHigher reaction rates and yields

Chemical Reactivity of Key Functional Groups within the this compound Structure

The chemical structure of this compound contains several functional groups that dictate its reactivity and properties. These include the azo group (-N=N-), the cyano group (-C≡N), the nitro group (-NO₂), and the tertiary amine group.

The azo group is the chromophore responsible for the red color of the dye. mdpi.com It is also a site of potential chemical reaction, particularly degradation. Studies using density functional theory (DFT) have shown that hydroxyl radical (•OH) attack can occur at the azo bond. researchgate.netcsir.co.za However, subsequent cleavage of the N=N bond may be less favorable than the rupture of a C-N bond on one of the aromatic rings attached to the azo group. researchgate.netcsir.co.za The presence of water as a solvent can influence the degradation pathway, potentially accelerating the cleavage of the azo bond. researchgate.netcsir.co.za

The nitro group and the cyano group are electron-withdrawing groups. Their presence on the aromatic ring of the diazo component significantly influences the electronic properties of the molecule. Theoretical studies have investigated the effect of these substituents on properties like aqueous solubility and chemical reactivity. tandfonline.com For instance, the electron-withdrawing nature of the cyano group has been shown to have a greater effect on promoting aqueous solubility compared to the nitro group. tandfonline.com

The reactivity of these functional groups is crucial for understanding the dye's behavior during synthesis, dyeing, and potential environmental degradation. For example, the degradation of the dye can lead to the formation of smaller aromatic compounds through processes like deamination (loss of an amine group) and the evolution of molecular nitrogen. researchgate.netcsir.co.za

Interactive Data Table: Key Functional Groups and Their Reactivity in this compound

Functional GroupChemical FormulaRole/Reactivity
Azo Group-N=N-Chromophore, site of radical attack and degradation
Cyano Group-C≡NElectron-withdrawing, influences solubility and electronic properties
Nitro Group-NO₂Electron-withdrawing, influences electronic properties
Tertiary Amine Group-N(CH₂CH₃)(CH₂CH₂CN)Electron-donating, influences spectroscopic properties

Environmental Fate and Degradation Mechanisms of Disperse Red 73

Persistence and Environmental Distribution of Disperse Red 73 in Aquatic and Terrestrial Systems

This compound is a synthetic dye noted for its environmental persistence. research-nexus.netresearchgate.net Due to their chemical stability, designed to resist fading, many dyes like this compound are not easily broken down by conventional aerobic wastewater treatment processes. scbt.comcanada.ca These dyes generally exhibit low water solubility and a tendency to partition to particles due to their hydrophobic nature. canada.cacanada.ca Consequently, when released into aquatic environments, typically through textile industry wastewater, this compound is expected to accumulate predominantly in sediments. canada.ca If sewage sludge is used to amend agricultural soils, the dye can also be distributed in terrestrial ecosystems. canada.ca The recalcitrant nature of these compounds means they can persist after conventional treatments, posing potential risks to aquatic and terrestrial organisms. researchgate.net Studies have shown that while many azo disperse dyes are considered to have a low risk to the broader environment at current levels, their persistence is a key factor in their environmental profile. canada.cacanada.ca

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic pollutants by generating highly reactive species, most notably hydroxyl radicals (•OH). researchgate.netijcce.ac.ir These methods are effective for the degradation of complex organic compounds like this compound. researchgate.netijcce.ac.ir

One studied AOP for this compound degradation involves the use of gamma radiation in combination with hydrogen peroxide (H₂O₂). researchgate.netingentaconnect.com In one investigation, treating an aqueous solution of this compound with a 20 kGy absorbed dose of gamma radiation resulted in 69% degradation. researchgate.netingentaconnect.com The efficiency increased significantly to 96.3% when 0.9 mL/L of H₂O₂ was added at the same radiation dose. researchgate.netingentaconnect.com The degradation efficiency was found to be dependent on the initial dye concentration and the pH of the medium, with acidic conditions enhancing the process. researchgate.net This enhancement is attributed to the reaction of aqueous electrons (e_aq⁻) with H⁺ ions under acidic conditions, which limits recombination reactions and increases the concentration of •OH radicals. researchgate.net

Hydroxyl Radical-Initiated Degradation Pathways

The degradation of this compound is primarily initiated by the attack of hydroxyl radicals (•OH), a mechanism that has been extensively studied through computational methods. research-nexus.netcsir.co.zaresearchgate.netaphrc.org These radicals are powerful, non-selective oxidants that can break down complex dye molecules into simpler, and often less harmful, substances. research-nexus.netresearchgate.net

Computational studies using Density Functional Theory (DFT) have elucidated the mechanistic pathways of this compound degradation by •OH radicals. csir.co.zacsir.co.za The research focused on the comparative feasibility of the radical attacking the azo (–N=N–) group versus a carbon-nitrogen (C–N) bond. csir.co.zaresearchgate.net

Results indicate that the initial attack by the •OH radical is more energetically favorable at the azo site. research-nexus.netcsir.co.zacsir.co.za However, the subsequent cleavage of the N=N bond is kinetically and thermodynamically less favorable than the rupture of a C–N bond, which occurs when the radical attacks a ring carbon atom attached to the azo group. csir.co.zaresearchgate.netcsir.co.za This highlights a complex, multi-step degradation process. research-nexus.net Further decomposition of the primary degradation products through processes like deamination (removal of an amine group) and the evolution of nitrogen gas has been found to be both kinetically and thermodynamically feasible. research-nexus.netcsir.co.zacsir.co.za

Density Functional Theory (DFT) has been a crucial tool in providing detailed insights into the degradation of this compound at a molecular level. csir.co.zaresearchgate.netaphrc.orgcsir.co.za These computational studies model the interactions between the dye molecule and the hydroxyl radical, allowing researchers to predict the most likely reaction pathways. csir.co.zaresearchgate.net By calculating the energies associated with different attack sites (azo vs. C–N) and the subsequent bond ruptures, DFT helps determine the relative feasibility of these degradation mechanisms. csir.co.zacsir.co.za This theoretical approach also allows for the investigation of the effects of substituents on the dye molecule and the role of the solvent, providing a comprehensive understanding that complements experimental findings. csir.co.zaresearchgate.net

Influence of Solvent Effects (e.g., Water) on Degradation Efficiency and Pathways

Photocatalytic Degradation Investigations

Heterogeneous photocatalysis, another type of AOP, has been successfully employed for the removal of this compound from synthetic textile effluents. mdpi.comupc.edu This process typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that produce highly oxidant species like •OH radicals. mdpi.com

In studies using TiO₂ (Aeroxide P25), the photocatalytic treatment achieved between 60% and 90% degradation of this compound and up to 98% removal of chemical oxygen demand (COD). mdpi.comupc.edu The efficiency of the process is influenced by several key parameters:

Initial pH: The highest dye degradation (90%) was achieved at an acidic pH of 4, while the lowest (61%) occurred at an alkaline pH of 10. mdpi.comresearchgate.net This is because the TiO₂ surface is positively charged in acidic media (pH < 6.5), which promotes the adsorption of the negatively charged dye molecules, facilitating their degradation. mdpi.com

Photocatalyst Loading: Dye degradation increases with the concentration of the TiO₂ catalyst. mdpi.comupc.edu

Initial Dye Concentration: The degradation efficiency decreases as the initial concentration of the dye increases. For instance, degradation dropped from 87% to 62% when the dye concentration was raised from 50 mg·L⁻¹ to 100 mg·L⁻¹. mdpi.com This is likely due to the increased absorption of UV light by the dye molecules themselves, which reduces the light available to activate the catalyst.

Kinetic studies showed that the photocatalytic degradation of this compound follows a pseudo-first-order model according to the Langmuir-Hinshelwood mechanism. mdpi.com It is important to note that the dye shows high stability under UV light in the absence of a photocatalyst, indicating that the degradation is a direct result of the photocatalytic process. mdpi.com

Interactive Data Tables

Gamma Radiation-Based AOP Degradation of this compound

This table summarizes the degradation efficiency of this compound using gamma radiation with and without the addition of hydrogen peroxide (H₂O₂).

Absorbed Dose (kGy)H₂O₂ Concentration (mL/L)Degradation EfficiencySource
20069% researchgate.net, ingentaconnect.com
200.996.3% researchgate.net, ingentaconnect.com

Photocatalytic Degradation of this compound with TiO₂

This table presents the results of photocatalytic degradation under various experimental conditions.

ParameterConditionDegradation EfficiencySource
pH pH 490% mdpi.com
pH 1061% mdpi.com
Initial Dye Conc. 50 mg·L⁻¹87% mdpi.com
100 mg·L⁻¹62% mdpi.com

Pseudo-First-Order Degradation Rate Constants for Photocatalysis

This table shows the apparent rate constants (k_app) for the photocatalytic degradation of this compound at different initial concentrations.

Initial Dye Concentration (mg·L⁻¹)k_app (min⁻¹)Source
500.01130.992 mdpi.com
750.00710.990 mdpi.com
1000.00530.988 mdpi.com
Kinetic Modeling of Photocatalytic Degradation (e.g., Langmuir-Hinshelwood Model)

Radiolytic Degradation Studies (e.g., Gamma Radiation in Combination with Oxidants)

Radiolytic degradation, an advanced oxidation process utilizing ionizing radiation such as gamma rays, is another effective method for treating dye wastewater. utm.myutm.my The process relies on the radiolysis of water, which generates highly reactive species, primarily hydroxyl radicals (•OH), that can break down complex organic molecules like this compound. utm.my

Studies have employed gamma radiation from sources like Cobalt-60 and Caesium-137 to degrade this compound in aqueous solutions. utm.myresearchgate.netingentaconnect.com The effectiveness of this method can be significantly enhanced by combining gamma radiation with an oxidant, most commonly hydrogen peroxide (H₂O₂). doi.orgresearchgate.net Research shows that while a 20 kGy absorbed dose of gamma radiation alone achieved 69% degradation of this compound, the addition of 0.9 mL/L of H₂O₂ at the same dose boosted the degradation to 96.3%. doi.orgresearchgate.netingentaconnect.com This synergistic effect is attributed to the generation of additional hydroxyl radicals from the H₂O₂. researchgate.net

The efficiency of the radiolytic degradation of this compound is dependent on several process variables, including the absorbed radiation dose, initial dye concentration, pH of the medium, and the concentration of added oxidants. researchgate.netingentaconnect.comresearchgate.net

Absorbed Dose: Degradation percentage increases with an increasing absorbed dose of gamma radiation. researchgate.netiwaponline.com

Initial Dye Concentration: Similar to photocatalysis, the degradation efficiency is dependent on the initial dye concentration. researchgate.netresearchgate.net Higher concentrations of dye molecules can compete for the limited number of reactive radicals, potentially lowering the percentage of degradation for a given radiation dose. researchgate.net

pH: The pH of the solution plays a significant role. For this compound, higher degradation rates are observed in acidic conditions (pH 3), which can be linked to the enhanced generation of hydroxyl radicals. researchgate.net As the pH increases into the basic range, the degradation efficiency decreases. researchgate.net

Oxidant Concentration: The addition of H₂O₂ generally enhances degradation. However, there is an optimal concentration, as excessively high concentrations can have a scavenging effect on the reactive radicals, leading to a slower degradation process. utm.myutm.my

Table 2: Optimization of Radiolytic Degradation of this compound

Process VariableConditionObservationReference
Gamma Radiation Dose20 kGy (alone)69% degradation doi.orgresearchgate.netingentaconnect.com
Gamma Radiation Dose + H₂O₂20 kGy + 0.9 mL/L H₂O₂96.3% degradation doi.orgresearchgate.netingentaconnect.com
pHAcidic (pH 3)>85% degradation observed researchgate.net
pHBasicMinimum degradation observed researchgate.net
Initial Dye Concentration50–150 mg/LDegradation found to be dependent on initial concentration researchgate.netingentaconnect.comresearchgate.net

Following the radiolytic treatment of this compound, especially in combination with H₂O₂, significant reductions in both COD and BOD have been reported. researchgate.netingentaconnect.comresearchgate.net This indicates that the treatment not only removes the color of the dye but also mineralizes the organic molecule into smaller, less complex, and less oxygen-demanding substances. researchgate.netbibliotekanauki.pl The monitoring of these parameters confirms the efficiency of gamma radiation-based AOPs in the remediation of textile wastewater containing toxic dyes like this compound. researchgate.netingentaconnect.com

Optimization of Process Variables for Enhanced Degradation

Biotransformation and Biodegradation Pathways of this compound

The breakdown of this compound in the environment is primarily driven by microbial activity. The complex structure of this azo dye is systematically dismantled through various enzymatic processes, leading to the formation of simpler, and in some cases, potentially harmful, aromatic amines.

Microbial Reductive Cleavage of Azo Bonds by Bacterial Enzymes (e.g., Azoreductase from Escherichia coli)

The initial and rate-limiting step in the biodegradation of this compound, like other azo dyes, is the reductive cleavage of the azo bond (–N=N–). tandfonline.comresearchgate.net This process is catalyzed by enzymes known as azoreductases, which are produced by a wide variety of microorganisms, including bacteria and fungi. nih.govfrontiersin.org Bacterial degradation is often initiated by these azoreductases, which can function under both anaerobic and aerobic conditions, though anaerobic environments are typically more favorable for the initial reductive cleavage. tandfonline.commdpi.com

These enzymes, often flavoproteins, facilitate the transfer of reducing equivalents, typically from NADH or NADPH, to the azo dye, which acts as the terminal electron acceptor. nih.govmdpi.comnih.gov This enzymatic reaction breaks the nitrogen double bond, resulting in the decolorization of the dye and the formation of colorless aromatic amines. tandfonline.comfrontiersin.org

A notable example involves the action of azoreductase produced by the anaerobic bacterium Escherichia coli. unesp.br Research has demonstrated that enzymes from E. coli can completely cleave the azo group in this compound. unesp.br In one study, incubation of the dye with E. coli for seven days resulted in a completely bleached solution, confirming the total biotransformation of the parent dye molecule. unesp.br The mechanism involves the azoreductase enzyme interacting with the dye at its active site, facilitating the reductive cleavage. unesp.br

Identification and Characterization of Biotransformation Products

Studies involving the biotransformation of this compound by Escherichia coli have identified specific aromatic amines as the main breakdown products. unesp.br The cleavage of the azo bond leads to the formation of 3–4-aminophenyl-ethyl-amino-propanitrile and 4-nitroaniline (B120555). unesp.br Interestingly, this biotransformation process also resulted in the loss of the CN- (cyano) substituent group from the original dye molecule. unesp.br

In a different in-vitro study using immobilized nitroreductase, another key enzyme in dye degradation, the biotransformation of this compound yielded 2-(2-(4-((2-cyanoethyl)(ethyl)amino)phenyl)hydrazinyl)-5-nitrobenzonitrile. nih.govx-mol.com Furthermore, research using rat liver microsomes, which simulate mammalian metabolism, confirmed that chemical reactions preferentially occur at the azo and nitro groups, indicating reduction by CYP P450 enzymes. researchgate.netresearchgate.net

Biotransformation SystemIdentified Product(s)Reference
Escherichia coli (Azoreductase)3–4-Aminophenyl-ethyl-amino-propanitrile; 4-Nitroaniline unesp.br
Immobilized Nitroreductase2-(2-(4-((2-cyanoethyl)(ethyl)amino)phenyl)hydrazinyl)-5-nitrobenzonitrile nih.gov
Rat Liver Microsomes (CYP P450)Reduction products at the azo and nitro groups researchgate.netresearchgate.net

Factors Influencing Biotransformation Efficiency

The efficiency of this compound biotransformation is influenced by several factors, ranging from the dye's chemical structure to the specific metabolic systems present.

One significant factor is the presence of metabolic activation systems, such as the S9 mixture derived from rat liver microsomes. unesp.brresearchgate.net The S9 mix contains a variety of enzymes, including cytochrome P450 oxidoreductases, that can metabolize xenobiotics. researchgate.net Studies have shown that while this compound exhibits mutagenic potential, this mutagenicity is reduced in the presence of the S9 metabolic activation system. unesp.brresearchgate.net This suggests that hepatic enzymes can transform the dye into less harmful compounds.

The molecular structure of the dye itself also plays a critical role. For this compound, the presence of the cyanide (CN) substituent affects the electron density of the azo group. nih.govx-mol.com This alteration can result in a comparatively lower rate of degradation when studied alongside similar disperse dyes that lack this specific functional group. nih.govx-mol.com

Bioremediation Strategies Employing Microbial Consortia

The use of microbial consortia, which are mixed communities of different microorganisms, is an effective strategy for bioremediation. mdpi.com These consortia often exhibit enhanced degradation capabilities compared to pure cultures due to synergistic interactions, where the metabolic products of one species can be utilized by another. tandfonline.commdpi.com This metabolic cooperation can lead to a more complete and efficient breakdown of complex pollutants like this compound.

An innovative and ecologically sustainable approach for the bioremediation of this compound involves the use of a consortium of plant growth-promoting bacteria (PGPB). researchgate.net A specific study successfully utilized a consortium (designated RARB) comprising four bacterial species: Rhodobacter erythropolis MTCC 4688, Azotobacter vinelandii MTCC 1241, Rhizobium meliloti NCIM 2757, and Bacillus megaterium NCIM 2054. researchgate.net

The bioremediation process was carried out under solid-state fermentation (SSF), where the dye was first adsorbed onto milled sugarcane bagasse, an agricultural waste product. researchgate.net This method is both cost-effective and environmentally friendly. researchgate.net The study found that while individual bacterial cultures showed moderate decolorization efficiency over 48 hours, the consortium achieved complete (100%) decolorization of this compound within the same timeframe. researchgate.net

MicroorganismDecolorization of this compound (in 48h)
Rhodobacter erythropolis44%
Azotobacter vinelandii28%
Rhizobium meliloti50%
Bacillus megaterium61%
Consortium-RARB 100%
Data sourced from Kadam et al., 2014. researchgate.net

To maximize the efficiency of bioremediation, it is essential to optimize key environmental parameters that affect microbial growth and enzymatic activity. openbiotechnologyjournal.comjmbfs.org The performance of any biological treatment system is highly dependent on factors such as pH, temperature, aeration, and nutrient availability. openbiotechnologyjournal.comnih.gov

For the decolorization of this compound by the PGPB consortium (Consortium-RARB) under solid-state fermentation, specific optimal conditions were identified. researchgate.net The research demonstrated that the highest degradation efficiency was achieved under a specific set of parameters. researchgate.net

ParameterOptimal Value
Moisture Content90%
Temperature30°C
pH6
Data sourced from Kadam et al., 2014. researchgate.net

Controlling these conditions is critical for scaling up the process from laboratory studies to large-scale applications, such as in a tray bioreactor, ensuring consistent and effective treatment of dye-contaminated materials. researchgate.net

Scaling-Up Bioremediation Systems (e.g., Tray Bioreactors)

The transition from successful laboratory-scale experiments to large-scale industrial applications is a critical challenge in the bioremediation of textile dyes like this compound. Scaling-up involves translating the optimized conditions from bench-scale flasks to larger bioreactors capable of treating significant volumes of dye-laden waste. This process requires careful consideration of mass and heat transfer, aeration, and cost-effectiveness to maintain high degradation efficiency. researchgate.net Solid-state fermentation (SSF) systems are particularly relevant for this purpose, and among them, tray bioreactors offer a simple and economically feasible design for scaling up the bioremediation of dyes adsorbed onto solid substrates. researchgate.netresearchgate.net

Tray bioreactors are one of the most common types of SSF systems due to their straightforward construction and operation. researchgate.net They consist of a series of stacked trays that hold the solid substrate, providing a large surface area for microbial growth and enzymatic activity. researchgate.net Research has demonstrated the potential of tray bioreactors for the large-scale implementation of this compound degradation. researchgate.netresearchgate.net

One notable approach involves the use of agricultural waste, such as milled sugarcane bagasse (SCB), as a solid support to adsorb this compound prior to biodegradation. researchgate.netresearchgate.net A bacterial consortium, referred to as RARB and comprising Rhodobacter erythropolis, Azotobacter vinelandii, Rhizobium meliloti, and Bacillus megaterium, has proven highly effective. researchgate.netresearchgate.net While individual strains show moderate decolorization ability, their synergistic action in a consortium leads to complete color removal in laboratory studies. researchgate.netresearchgate.net A study focusing on a tray bioreactor for the decolorization of this compound adsorbed on SCB confirmed that this approach is a candidate for large-scale implementation, highlighting the promise of using plant growth-promoting bacteria in SSF systems for a novel and ecologically sustainable treatment method. researchgate.netresearchgate.net

The following tables summarize key research findings for the biodegradation of this compound, providing the foundational data necessary for scaling up the process.

Table 1: Decolorization Efficiency of this compound by Individual and Consortium Bacterial Cultures

Microorganism/ConsortiumTime (hours)Decolorization Efficiency (%)Source(s)
Bacillus megaterium NCIM 20544861% researchgate.netresearchgate.netnih.gov
Rhizobium meliloti NCIM 27574850% researchgate.netresearchgate.net
Rhodobacter erythropolis MTCC 46884844% researchgate.netresearchgate.net
Azotobacter vinelandii MTCC 12414828% researchgate.netresearchgate.net
Consortium-RARB48100% (Complete) researchgate.netresearchgate.net

Table 2: Optimal Physicochemical Parameters for this compound Decolorization in SSF

ParameterOptimal ValueSource(s)
pH6.0 researchgate.netresearchgate.netresearchgate.net
Temperature30°C researchgate.netresearchgate.netresearchgate.net
Moisture Content90% researchgate.netresearchgate.netresearchgate.net

Despite the promise shown in tray bioreactor studies, significant challenges remain in the industrial application of SSF. Heat transfer is considered a primary bottleneck in scaling up, as the low thermal conductivity of solid substrates can lead to overheating within the bioreactor, potentially inhibiting microbial activity and enzyme function. researchgate.net Therefore, designing large-scale tray bioreactors requires effective heat removal mechanisms to maintain the optimal temperature for the degradation of this compound. researchgate.netresearchgate.net Addressing such engineering challenges is crucial for the successful transition of this bioremediation technology from the laboratory to industrial-scale textile wastewater treatment.

Toxicological and Ecotoxicological Assessments of Disperse Red 73 and Its Metabolites

Genotoxicity and Mutagenicity Studies of Disperse Red 73

The potential for this compound to cause genetic damage has been a significant area of scientific investigation. Studies have employed a variety of methods to understand its ability to induce mutations and interact with DNA, as well as the genotoxicity of its breakdown products.

In Vitro Assays for Mutagenic Potential (e.g., Salmonella/Microsome Assay - Ames Test)

The Salmonella/microsome assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. In the case of this compound, this assay has revealed significant mutagenic activity.

Research has shown that this compound is mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.govresearchgate.net The dye was found to be a potent frameshift mutagen. researchgate.net Specifically, it was identified as the most mutagenic among a selection of disperse dyes, capable of inducing both base pair substitutions (in strain TA100) and frameshift mutations (in strain TA98). nih.govresearchgate.net The presence of a metabolic activation system (S9 mix) was found to reduce the mutagenic effect of this compound. nih.govresearchgate.net This suggests that the parent compound is more mutagenic than its metabolites in this test system.

The mutagenicity of this compound is linked to its components, such as 2-cyano-4-nitroaniline (CNNA) and 2,6-dicyano-4-nitroaniline (CNCNNA), which are potent frameshift mutagens. researchgate.netresearchgate.net The mutagenic activity of these aniline-based compounds is often associated with the presence and position of nitro groups. researchgate.net Bacterial nitroreductase and acetyl-CoA:arylamine N-acetyltransferase are key enzymes in the bioactivation of these components, mediating their mutagenicity. researchgate.netresearchgate.net

Table 1: Summary of Ames Test Results for this compound

Test StrainMetabolic Activation (S9)ResultType of Mutation
S. typhimurium TA98Without S9MutagenicFrameshift
S. typhimurium TA100Without S9MutagenicBase pair substitution
S. typhimurium TA98With S9Reduced MutagenicityFrameshift
S. typhimurium TA100With S9Reduced MutagenicityBase pair substitution

DNA Damage and Interaction Investigations (e.g., Comet Assay, Molecular Docking with DNA)

Beyond inducing mutations, the direct interaction of this compound with DNA and its potential to cause DNA damage have been investigated using techniques like the comet assay and molecular docking.

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. While specific comet assay results for this compound are not detailed in the provided search results, related azo dyes like Disperse Red 1 and Disperse Red 13 have been shown to increase DNA damage in this assay. mdpi.com Given the structural similarities and known mutagenicity of this compound, it is plausible that it could also induce DNA damage detectable by the comet assay.

Molecular docking studies provide a computational approach to predict the binding interactions between a small molecule, like a dye, and a macromolecule, such as DNA. These theoretical calculations have been used to evaluate the interaction and reactivity of this compound with DNA. nih.govresearchgate.net The results from these studies suggest that this compound has the potential to be hazardous due to its interactions with DNA. researchgate.net For similar disperse dyes, molecular docking has indicated that binding to the minor groove of DNA is a primary mode of interaction, which can lead to conformational changes and subsequent genomic damage. mdpi.com

Evaluation of Biotransformation Product Mutagenicity and Genotoxicity

A significant concern with azo dyes like this compound is that their breakdown products, formed through biotransformation, can be more harmful than the original dye. The reduction of the azo bond is a key metabolic step that can release potentially carcinogenic aromatic amines. dergipark.org.tr

In vitro studies using rat liver microsomes have been conducted to simulate the metabolism of this compound and identify its biotransformation products. nih.govresearchgate.net These studies have shown that the reduction of the dye by biological systems is a major environmental concern due to the increased genotoxicity of the resulting metabolites. nih.gov The chemical reactions preferentially occur at the azo and nitro groups, leading to their reduction by enzymes like CYP P450. nih.govresearchgate.net

The biotransformation of this compound by enzymes from Escherichia coli has been shown to produce harmful aromatic amines. nih.gov One of the identified biotransformation products is 4-nitroaniline (B120555). nih.gov Another product detected after the biotransformation of both this compound and the related Disperse Red 78 is 3-(4-aminophenyl)-ethyl-amino-propanitrile. nih.gov These aromatic amine breakdown products are known for their genotoxic and mutagenic potential, posing significant toxicological risks. researchgate.net The International Agency for Research on Cancer (IARC) has condemned many such amines as carcinogenic. nih.gov

Ecotoxicological Effects on Aquatic Organisms

The release of textile dyes into aquatic environments poses a threat to the organisms living there. This compound, due to its use in the textile industry, is a contaminant of concern, and its effects on aquatic life have been the subject of ecotoxicological studies.

Impacts on Early Life Stages of Vertebrates (e.g., Danio rerio)

The zebrafish (Danio rerio) is a widely used model organism in ecotoxicology, particularly for assessing the effects of chemicals on the early life stages of vertebrates. Studies have shown that this compound induces toxicity in the early life stages of zebrafish. researchgate.netnih.gov

Exposure to this compound can lead to a range of adverse effects in zebrafish embryos and larvae. These include physiological alterations, disturbances in swimming activity, and cellular toxicity. researchgate.net While specific malformations for this compound are not detailed, other red dyes have been shown to cause yolk sac edema and skeletal deformities in zebrafish embryos. researchgate.net

Biochemical and Physiological Alterations Induced by this compound Exposure (e.g., Oxidative Stress, Energetic Metabolism)

Exposure to this compound at environmentally realistic concentrations can induce significant biochemical and physiological changes in aquatic organisms like zebrafish. researchgate.netnih.gov These alterations are often early warning signs of toxicity.

One of the key effects observed in zebrafish embryos exposed to this compound is the induction of oxidative stress. researchgate.netresearchgate.net To counteract this, the embryos increase their energy production. researchgate.netresearchgate.net This increased energy expenditure is necessary to fuel detoxification processes. researchgate.net However, this diversion of energy reserves can negatively impact other vital physiological functions, such as growth and behavior. researchgate.net

Biomarkers related to the antioxidant system, neurotransmission, and energy metabolism have been shown to be sensitive indicators of this compound toxicity in zebrafish embryos. nih.gov For instance, changes in the activity of antioxidant enzymes and levels of total glutathione (B108866) are indicative of an oxidative stress response. nih.gov The impact on energetic metabolism highlights the physiological cost for the organism to cope with the chemical stressor. researchgate.netmdpi.com

Table 2: Summary of Biochemical and Physiological Effects of this compound on Danio rerio

Biological ProcessObserved EffectConsequence
Oxidative StressIncreasedCellular damage
Energetic MetabolismIncreased energy production and consumptionDepletion of energy reserves for other functions
DetoxificationActivatedIncreased metabolic cost
Growth and BehaviorPotentially affectedImpaired development and survival

Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia similis)

The ecotoxicological profile of this compound indicates potential hazards to aquatic invertebrates. Studies have demonstrated the toxicity of this commercial textile dye to species such as Daphnia similis and the closely related standard test organism, Daphnia magna. researchgate.netcanada.caresearchgate.net Acute toxicity tests are crucial for determining the immediate impact of a chemical on these organisms, typically measured as the concentration that is lethal to 50% of the test population (LC50) over a short period, such as 48 hours.

A screening assessment conducted by Canadian authorities reported a 48-hour LC50 value of 110 mg/L for this compound in Daphnia magna. canada.ca While this value is relatively high, other studies have noted that textile effluents containing such dyes are known to be toxic to daphnids. researchgate.net Research on similar disperse azo dyes, such as Disperse Red 1 and Disperse Red 13, also shows significant acute toxicity to Daphnia similis, suggesting that toxicity is a common trait for this class of compounds. canada.canih.gov For instance, the 48-hour median effective concentration (EC50) for Disperse Red 1 in D. similis was found to be 0.127 mg/L. canada.ca

Although specific chronic toxicity studies detailing the long-term effects of this compound on the reproduction and growth of Daphnia species are not widely available in the reviewed literature, chronic effects are a significant concern for azo dyes. Long-term exposure to related dyes has been shown to impact reproduction rates in crustaceans. researchgate.net Given the persistence of these dyes, the potential for chronic effects remains an important consideration in a full environmental risk evaluation.

Acute Toxicity of this compound to Aquatic Invertebrates
Test OrganismEndpointValue (mg/L)Exposure DurationReference
Daphnia magnaLC5011048 hours canada.ca

Environmental and Human Health Risk Assessment of this compound and its Aromatic Amine Metabolites

The risk assessment for this compound and its breakdown products involves evaluating both its inherent hazards and the potential for environmental and human exposure. The primary concern for azo dyes is their potential to undergo reductive cleavage of the azo bond, which releases constituent aromatic amines. canada.cagazette.gc.ca In the case of this compound, this biotransformation can yield metabolites that pose distinct toxicological risks. unesp.br

Environmental Risk Assessment

The environmental risk of azo disperse dyes is often evaluated by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). pic.intrsc.org The PEC is an estimate of the concentration of a substance in the environment, considering factors like industrial release from textile facilities, while the PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. canada.cagazette.gc.ca

For a subset of azo disperse dyes with molecular weights less than 360 g/mol (this compound has a molecular weight of 348.77 g/mol ), a PNEC in the aquatic environment was calculated to be 0.0025 mg/L, based on chronic toxicity data from a sensitive fish species exposed to an analogue dye, Disperse Yellow 7. canada.cagazette.gc.ca Assessments by environmental agencies have indicated that PECs for this subset of dyes, considering releases from textile dyeing activities, are likely to exceed their PNEC, suggesting a potential risk to the aquatic environment. canada.cagazette.gc.ca

The primary metabolite of this compound resulting from azo bond cleavage is 2-chloro-4-nitroaniline (B86195) (CNA). unesp.br This aromatic amine is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. cpachem.comcdhfinechemical.com Ecotoxicity data for CNA shows it is significantly more toxic to aquatic invertebrates than the parent dye.

Acute Toxicity of 2-chloro-4-nitroaniline (CNA) to Aquatic Invertebrates
Test OrganismEndpointValue (mg/L)Exposure DurationReference
Daphnia magna (Water flea)EC501.748 hours cdhfinechemical.com

Human Health Risk Assessment

For human health, the critical concern for azo dyes like this compound is their potential carcinogenicity and genotoxicity, which is primarily linked to the aromatic amines released upon metabolic cleavage. canada.castopcarcinogensatwork.euindustrialchemicals.gov.au Aromatic amines are a well-known class of compounds containing several known or suspected human carcinogens. stopcarcinogensatwork.eurewe-group.com

The biotransformation of this compound can occur in the human body, particularly through the action of azoreductase enzymes produced by the intestinal microflora. unesp.br This process releases 2-chloro-4-nitroaniline (CNA). unesp.br While CNA itself is not universally classified as a carcinogen, it belongs to the broader category of aromatic amines that are of significant toxicological concern. stopcarcinogensatwork.euilo.org The International Agency for Research on Cancer (IARC) has classified other aromatic amines as known or possible human carcinogens, and the risk from azo dyes is often evaluated based on the potential release of such amines. industrialchemicals.gov.au

Regulatory bodies and scientific committees have concluded that azo dyes capable of releasing carcinogenic aromatic amines pose a potential risk to consumer health. industrialchemicals.gov.au Exposure can occur through skin contact with dyed textiles or other consumer products. rewe-group.comresearchgate.net Therefore, the human health risk assessment for this compound is intrinsically tied to the hazard profile of its aromatic amine metabolite, 2-chloro-4-nitroaniline, and the potential for human exposure leading to its formation in the body.

Adsorption and Removal Technologies for Disperse Red 73 in Aqueous Systems

Adsorption Kinetics and Thermodynamic Modeling of Disperse Red 73 Sorption

Understanding the kinetics and thermodynamics of this compound sorption is fundamental to designing efficient water treatment systems. Adsorption kinetics describes the rate of dye uptake, while thermodynamic modeling provides insight into the spontaneity and energy changes of the process.

Studies have shown that the adsorption process of this compound and similar disperse dyes is often well-described by pseudo-second-order kinetic models. researchgate.net For instance, the adsorption of DR73 onto milled sugarcane bagasse was found to follow pseudo-second-order kinetics. researchgate.net This model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. In contrast, some degradation studies of DR73 have been shown to fit first-order kinetics. mdpi.com The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.

The equilibrium of dye distribution between the solid adsorbent and the liquid phase is typically analyzed using adsorption isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes a monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. While specific isotherm data for DR73 is varied depending on the adsorbent, related studies on other disperse dyes often show a good fit with the Langmuir model, indicating monolayer coverage is a common mechanism. researchgate.net

Thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are crucial for determining the nature of the adsorption process. For the adsorption of a similar dye, Disperse Red 60, on polytrimethylene terephthalate, the negative values of ΔG° indicated a spontaneous process. ijcce.ac.ir The positive ΔH° value suggested the adsorption was endothermic, meaning it is favored at higher temperatures, while the positive ΔS° value pointed to increased randomness at the solid-liquid interface during adsorption. ijcce.ac.ir

Table 1: Kinetic Models for Disperse Dye Adsorption

Kinetic ModelDescriptionRelevance to this compound
Pseudo-First-Order Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.Describes the degradation kinetics of DR73 in some photocatalytic systems. mdpi.com
Pseudo-Second-Order Assumes the rate-limiting step is chemical sorption involving valency forces through sharing or exchange of electrons.Found to accurately model the adsorption kinetics of DR73 onto milled sugarcane bagasse. researchgate.net

Development and Characterization of Novel Adsorbent Materials for this compound Removal (e.g., Agricultural Wastes, Polymeric Composites)

The search for effective and low-cost adsorbents has led to the investigation of various materials, particularly those derived from agricultural byproducts. These materials are attractive due to their abundance, low cost, and biodegradability. mdpi.com

One notable example is the use of sugarcane bagasse (SCB), a fibrous residue from sugarcane processing, for the removal of this compound. researchgate.netnih.gov Research has demonstrated that milled sugarcane bagasse can effectively adsorb this dye. researchgate.net A study found that SCB with a particle size of 0.002 mm achieved a maximum adsorption of 65% for DR73. researchgate.net The porous structure and the presence of functional groups like hydroxyl groups in the cellulose (B213188) and lignin (B12514952) components of sugarcane bagasse contribute to its adsorption capabilities. nih.gov

While specific studies on polymeric composites for DR73 are emerging, composites based on polymers like chitosan (B1678972) are widely investigated for dye removal. d-nb.info These composites often exhibit enhanced mechanical stability and a higher density of active sites for adsorption compared to their individual components. For instance, modifying agricultural wastes like wheat straw with various chemical treatments has been shown to produce adsorbents with high capacities for other red dyes, such as Acid Red 73. mdpi.comencyclopedia.pubresearchgate.net This suggests a strong potential for developing specialized polymeric composites for the efficient removal of this compound.

Selective Adsorption via Molecularly Imprinted Polymers (MIPs) for Preconcentration of this compound

Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers engineered with recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. mdpi.com This "molecular memory" allows for the highly selective binding of the target analyte, such as this compound.

Researchers have successfully synthesized magnetic molecularly imprinted polymers (MMIPs) for the selective preconcentration of DR73 from aqueous solutions. nih.govresearchgate.netunesp.br In the synthesis process, the dye molecule (template) is mixed with a functional monomer and a cross-linker. After polymerization, the template is removed, leaving behind specific cavities that can rebind the dye with high affinity. unesp.br Computational simulations can be used to select the most suitable functional monomer; for DR73, acrylonitrile (B1666552) has been identified as effective. researchgate.net

The resulting MMIPs exhibit significantly higher adsorption capacity and selectivity for DR73 compared to non-imprinted polymers (NIPs), which are prepared in the same way but without the template molecule. nih.govunesp.br The magnetic nature of these polymers, typically achieved by encapsulating magnetite (Fe₃O₄) particles, allows for easy separation of the adsorbent from the solution using an external magnetic field, simplifying the treatment process. mdpi.comresearchgate.net

Table 2: Adsorption Capacity of Molecularly Imprinted Polymers for this compound

Adsorbent TypeTarget AnalyteKey FindingSource
Magnetic Molecularly Imprinted Polymer (MMIP) This compoundDye was retained more selectively and in greater amounts compared to the non-imprinted polymer (NIP). nih.govunesp.br
Fe(III)-complex-imprinted polymers Methyl OrangeDeveloped as a Fenton-like catalyst for dye degradation, showcasing the catalytic potential of MIPs. mdpi.com

Integration of Adsorption with Advanced Degradation Processes in Hybrid Treatment Systems

While adsorption effectively transfers the pollutant from the liquid phase to a solid phase, the dye remains intact. Hybrid systems that combine adsorption with a degradation process offer a more complete solution by not only removing the dye but also breaking it down into less harmful substances. researchgate.netscispace.comsciepub.com

A promising hybrid approach for this compound involves the use of the aforementioned MMIPs for selective preconcentration, followed by a degradation step. nih.govresearchgate.netunesp.br After the MMIPs selectively adsorb the DR73 from the water, they are separated magnetically. The captured dye is then released into a smaller volume of solvent and subjected to an advanced oxidation process, such as photoelectrocatalysis. nih.govresearchgate.netunesp.br Studies have shown that this combined approach can lead to the almost complete degradation of the dye. nih.govresearchgate.net This method is particularly useful for treating effluents where the dye is present in low concentrations. researchgate.net

Another innovative hybrid system involves both adsorption and bioremediation. researchgate.net In one study, this compound was first adsorbed onto milled sugarcane bagasse. researchgate.netpnrsolution.org The dye-laden bagasse was then subjected to solid-state fermentation (SSF) using a consortium of plant growth-promoting bacteria. researchgate.net This bacterial consortium was capable of completely decolorizing the adsorbed dye within 48 hours under optimal conditions, demonstrating a sustainable, two-stage approach to treatment. researchgate.netpnrsolution.org Similarly, heterogeneous photocatalysis using titanium dioxide (TiO₂) combined with microfiltration has been effectively used to degrade DR73, achieving up to 90% degradation and 98% COD removal. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Disperse Red 73 Research

Spectroscopic Techniques for Degradation Monitoring and Product Characterization

Spectroscopic methods are fundamental in tracking the breakdown of Disperse Red 73 and characterizing the resulting products. Techniques such as Fourier Transform Infrared (FTIR) and UV-Visible Spectroscopy are pivotal in this regard.

UV-Visible Spectroscopy is extensively used to monitor the decolorization process, which is a primary indicator of dye degradation. The absorption spectra of this compound solutions are recorded over time, with a decrease in the intensity of the characteristic absorption peak in the visible region signifying the breakdown of the dye's chromophore. mdpi.comacs.org For instance, in studies involving biotransformation by Escherichia coli, UV-Vis spectroscopy was used to monitor decoloration daily over a seven-day incubation period. unesp.br Similarly, the radiolytic degradation of this compound using gamma radiation and hydrogen peroxide was monitored by observing changes in the UV-Visible spectrum. researchgate.net The degradation process is often marked by the disappearance of the original dye's peak and the emergence of new peaks corresponding to degradation products.

Fourier Transform Infrared (FTIR) Spectroscopy provides valuable information about the functional groups present in the dye molecule and its degradation products. By comparing the FTIR spectra of the dye before and after treatment, researchers can identify changes in its chemical structure. The FTIR spectrum of untreated this compound shows characteristic peaks corresponding to the aromatic ring, the azo group (–N=N–), C-CH3 stretching, and aromatic and non-aromatic C-N bonds. researchgate.net The disappearance or shifting of these peaks, particularly the one associated with the azo bond, confirms the degradation of the dye. researchgate.netnih.gov For example, the disappearance of the azo bond peak around 1519 cm⁻¹ and 1608 cm⁻¹ is a key indicator of successful biodegradation. researchgate.net

Interactive Table: Spectroscopic Analysis of this compound Degradation

Analytical TechniqueApplicationKey FindingsReferences
UV-Visible Spectroscopy Monitoring decolorization and degradation progress.Disappearance of the dye's characteristic absorption peak indicates breakdown of the chromophore. mdpi.comacs.org unesp.br, researchgate.net, mdpi.com
FTIR Spectroscopy Identifying changes in functional groups.Disappearance of the azo bond peak confirms degradation. researchgate.netnih.gov researchgate.net, mdpi.com
Provides evidence of the formation of new chemical structures. ijcmas.com, researchgate.net

Chromatographic and Mass Spectrometric Identification of Transformation Products

To separate and identify the various transformation products formed during the degradation of this compound, more advanced techniques combining chromatography and mass spectrometry are employed.

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) is a powerful tool for separating complex mixtures of compounds. In the analysis of this compound biotransformation, HPLC-DAD has been used to track the disappearance of the parent dye and the emergence of new peaks corresponding to its metabolites. unesp.br For instance, after incubation with E. coli, the peak for this compound at a retention time of 4.72 minutes disappeared, and a new peak for a transformation product appeared at 4.04 minutes. unesp.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides definitive identification of the transformation products. This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight and structure of the metabolites. unesp.br Studies using LC-MS/MS have identified several biotransformation products of this compound, including 3-(4-aminophenyl-ethyl-amino)-propanenitrile and 4-nitroaniline (B120555), which are formed through the reductive cleavage of the azo bond. unesp.br Research has also utilized LC-MS/MS to investigate the metabolites formed after incubating the dye with rat liver microsomes, revealing that chemical reactions preferentially occur at the azo and nitro groups. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the analysis of this compound biodegradation. researchgate.net It offers a simpler and faster method for separating the components of a mixture. ncsu.edu

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) has also been applied to identify degradation byproducts. researchgate.net This method is particularly useful for analyzing volatile and semi-volatile organic compounds that may be formed during the degradation process.

Interactive Table: Chromatographic and Mass Spectrometric Analysis of this compound Transformation Products

Analytical TechniqueApplicationIdentified Transformation ProductsReferences
HPLC-DAD Separation and quantification of parent dye and metabolites.Tracks the disappearance of this compound and the appearance of new product peaks. unesp.br,
LC-MS/MS Definitive identification of transformation products.3-(4-aminophenyl-ethyl-amino)-propanenitrile, 4-nitroaniline. unesp.br, nih.gov, researchgate.net, unesp.br
HPTLC Separation of biodegradation products.Used in conjunction with other techniques for biodegradation analysis. researchgate.net, ncsu.edu
GC-HRMS Identification of volatile and semi-volatile byproducts.Provides high-resolution mass data for structural elucidation. researchgate.net

Bioanalytical Methods for Toxicity Assessment

Assessing the toxicity of this compound and its degradation products is crucial for understanding its environmental and health risks. Various bioanalytical methods are employed for this purpose.

The Ames Assay is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium to detect point mutations. Studies have shown that this compound itself is mutagenic, particularly in the TA98 and TA100 strains without metabolic activation (-S9). unesp.brnih.gov This indicates that the dye can cause frameshift and base-pair substitution mutations. nih.govresearchgate.net Interestingly, the mutagenic potential of this compound was found to decrease after metabolic activation with the S9 mixture. unesp.br The Ames test has also been used to evaluate the mutagenicity of the dye's transformation products, highlighting the importance of understanding the complete degradation pathway. researchgate.netmdpi.com

The Comet Assay , or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells. This assay has been used to evaluate the genotoxicity of this compound and its degradation products. redalyc.orgmdpi.com An increase in DNA damage, observed as a "comet tail," indicates the genotoxic potential of the tested substance. unesp.br Studies have shown that while a fungal treatment of a dye mixture containing an azo dye significantly reduced genotoxicity as measured by the Comet assay, the initial mixture itself was genotoxic. redalyc.org

Haemolytic Assays are used to evaluate the toxicity of substances to red blood cells. The lysis of red blood cells upon exposure to a chemical indicates its potential to damage cell membranes. The toxicity of this compound solutions, both before and after treatment with advanced oxidation processes, has been monitored using haemolytic assays, which showed a significant reduction in toxicity after treatment. researchgate.net

Interactive Table: Bioanalytical Methods for this compound Toxicity Assessment

Bioanalytical MethodApplicationKey FindingsReferences
Ames Assay Assessment of mutagenic potential.This compound is mutagenic in TA98 and TA100 strains without metabolic activation. unesp.brnih.gov unesp.br, researchgate.net, nih.gov, researchgate.net, mdpi.com
Mutagenicity is reduced after metabolic activation. unesp.br
Comet Assay Detection of DNA damage (genotoxicity).Used to assess the genotoxicity of the dye and its byproducts. redalyc.orgmdpi.com redalyc.org, mdpi.com, unesp.br
Haemolytic Assays Evaluation of toxicity to red blood cells.Toxicity of this compound was significantly reduced after treatment. researchgate.net researchgate.net, mdpi.com

Computational and Theoretical Chemistry Approaches in Disperse Red 73 Research

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for Degradation

Density Functional Theory (DFT) has been instrumental in elucidating the degradation mechanisms of Disperse Red 73, particularly in reactions initiated by hydroxyl radicals (·OH). aphrc.orgresearchgate.netcsir.co.zacsir.co.za Computational studies have focused on determining the most probable pathways for the dye's breakdown and identifying its resulting degradation products. aphrc.orgcsir.co.zacsir.co.za

Research using DFT calculations has shown that the initial attack by a hydroxyl radical is more likely to occur at the azo (N=N) bond of the this compound molecule. aphrc.orgresearchgate.netcsir.co.zacsir.co.za This is considered the more favorable pathway for initiating degradation. aphrc.orgcsir.co.zacsir.co.za However, the subsequent cleavage of this N=N bond is kinetically and thermodynamically less favorable than the rupture of the C–N bond. aphrc.orgcsir.co.zacsir.co.za This C-N bond break happens when the radical interacts with a carbon atom on the aromatic ring connected to the azo group. aphrc.orgcsir.co.zacsir.co.za

The presence of water as a solvent has a significant impact on the degradation process. aphrc.orgcsir.co.zacsir.co.za Water has been found to accelerate and stabilize the cleavage of the N=N bond, while simultaneously inhibiting and destabilizing the breaking of the C–N bond. aphrc.orgcsir.co.zacsir.co.za This highlights the critical role of the environmental medium in the degradation pathway.

Furthermore, DFT studies have investigated the subsequent decomposition of the primary degradation products. aphrc.orgcsir.co.zacsir.co.za These investigations revealed that processes such as deamination and the evolution of nitrogen gas are both kinetically and thermodynamically feasible. aphrc.orgcsir.co.zacsir.co.za This suggests that the degradation of this compound continues beyond the initial bond cleavages, leading to further transformation of the byproducts. aphrc.org

Theoretical studies have also explored the effects of different substituent groups on the degradation tendency of this compound derivatives. researchgate.net It was found that most of the studied derivatives were chemically less stable and therefore more prone to degradation compared to the parent molecule. researchgate.net

Table 1: Key Findings from DFT Studies on this compound Degradation

FindingSignificance
Preferential Attack Site The hydroxyl radical (·OH) preferentially attacks the azo (N=N) bond. aphrc.orgresearchgate.netcsir.co.zacsir.co.za
Bond Rupture Energetics Subsequent N=N bond rupture is less favorable than C–N bond rupture. aphrc.orgcsir.co.zacsir.co.za
Solvent Effects Water accelerates N=N cleavage and inhibits C–N cleavage. aphrc.orgcsir.co.zacsir.co.za
Secondary Degradation Deamination and nitrogen evolution from primary products are feasible. aphrc.orgcsir.co.zacsir.co.za
Substituent Effects Most derivatives are less stable and more degradable than the parent dye. researchgate.net

Molecular Docking and Structure-Activity Relationship (SAR) Studies for Biological Interactions (e.g., DNA Binding)

Molecular docking and Structure-Activity Relationship (SAR) studies have been employed to investigate the biological interactions of this compound, with a particular focus on its binding to DNA. nih.govunesp.br These computational techniques help to predict the most likely binding modes and sequence selectivity of the dye with DNA. nih.gov

Molecular docking experiments have revealed that this compound is capable of interacting with the minor groove of DNA. nih.gov The curved shape of the dye molecule is well-suited to the topology of the DNA double helix, facilitating this interaction. nih.gov The dye exhibits a selective binding preference for the minor groove, particularly at CGT sequences. nih.gov Interestingly, the minor groove can be recognized by the dye even when the DNA target has intercalation gaps. nih.gov However, intercalative binding is also possible if a suitable intercalation gap is present in the DNA. nih.gov Among several DNA sequences studied, the dodecamer d(CGCGATATCGCG)₂ was identified as a highly favorable target for minor groove binding of this compound, with a low binding free energy of -9.19 kcal/mol. nih.gov

Theoretical calculations have also been used to assess the interaction and reactivity of this compound and its biotransformation products with DNA. unesp.br These studies are crucial as the biotransformation of this compound can produce harmful aromatic amines. unesp.brresearchgate.net For instance, the biotransformation of this compound by enzymes from Escherichia coli has been shown to produce 3-(4-aminophenyl)-ethyl-amino-propanenitrile and 4-nitroaniline (B120555). unesp.br The mutagenic potential of this compound has been noted, particularly in the absence of metabolic activation. unesp.br

SAR studies, which correlate chemical structure with biological activity, are essential for understanding the potential toxicity of this compound and its derivatives. acs.orgscispace.com By analyzing how modifications to the molecular structure affect its interaction with biological targets like DNA, researchers can better predict the potential risks associated with these compounds. acs.org

Table 2: Summary of Molecular Docking and SAR Findings for this compound

AspectFinding
Primary DNA Binding Mode Minor groove interaction. nih.gov
Sequence Selectivity Prefers CGT sequences in the minor groove. nih.gov
Alternative Binding Mode Intercalative binding possible with appropriate DNA gaps. nih.gov
Favorable DNA Target d(CGCGATATCGCG)₂ (PDB ID: 1DNE) with a binding free energy of -9.19 kcal/mol. nih.gov
Biotransformation Products Can produce potentially harmful aromatic amines like 4-nitroaniline. unesp.br
Mutagenicity Considered to have high mutagenic potential. unesp.brresearchgate.net

Computational Modeling of Environmental Fate, Transport, and Transformation of this compound

Computational models are valuable tools for predicting the environmental fate, transport, and transformation of chemicals like this compound. canada.cacanada.camdpi.com These models use the physical and chemical properties of a substance to estimate its distribution and persistence in various environmental compartments.

Due to its hydrophobic nature and low water solubility, this compound is expected to partition to particles. canada.cacanada.ca When released into sewer water, it is likely to accumulate predominantly in sediments and, to a lesser extent, in agricultural soil amended with sewage sludge. canada.cacanada.ca It is not expected to be significantly present in other environmental media and is not anticipated to undergo long-range atmospheric transport. canada.ca

The environmental persistence of this compound is a key consideration. Based on its physical and chemical properties, it is expected to be persistent in water, sediment, and soil. canada.ca However, experimental data from an analogue suggest that it has a low potential for bioaccumulation in the lipid tissues of organisms. canada.ca

Models like the Mega Flush spreadsheet have been used to estimate potential concentrations of the substance in water bodies receiving sewage treatment plant effluent. canada.ca These models often use conservative assumptions to predict environmental concentrations. canada.ca The predicted environmental concentrations can then be compared to predicted no-effect concentrations to assess ecological risk. canada.ca

The transformation of this compound in the environment is also a subject of study. Under certain conditions, azo dyes can be degraded to produce other compounds, some of which may be of toxicological concern. researchgate.net For example, the degradation of similar dyes can lead to the formation of carcinogenic aromatic amines. researchgate.net Understanding these transformation pathways is crucial for a comprehensive environmental risk assessment.

Table 3: Predicted Environmental Behavior of this compound

Environmental Compartment/ProcessPredicted Behavior
Water Low solubility, expected to partition to particles. canada.cacanada.ca
Sediment Major sink for the substance released to sewer water. canada.cacanada.ca
Soil Expected to accumulate in agricultural soil amended with sewage sludge. canada.ca
Air Not expected to undergo significant long-range atmospheric transport. canada.ca
Persistence Expected to be persistent in water, sediment, and soil. canada.ca
Bioaccumulation Low potential to accumulate in the lipid tissues of organisms. canada.ca

Q & A

Q. What is the molecular structure of Disperse Red 73, and how do its functional groups influence its physicochemical properties?

DR73 features a diazo (-N=N-) chromophore linking two aromatic rings, with electron-withdrawing nitro (-NO₂) and electron-donating substituents (e.g., acetyloxy groups) that enhance its light absorption and stability. The auxochrome groups (e.g., -CN) modulate its spectral properties and solubility in hydrophobic matrices . Structural analysis via DFT calculations can predict UV-Vis absorption maxima and redox behavior .

Q. How can UV-Vis spectroscopy be utilized to characterize DR73 in environmental or synthetic matrices?

UV-Vis spectra of DR73 (λmax ~500 nm) are sensitive to pH, solvent polarity, and degradation byproducts. For quantification, prepare calibration curves in methanol or acetonitrile (100–500 mg/L range) and validate with HPLC-MS for confirmation . Note that microbial degradation (e.g., E. coli) may shift absorption peaks due to azo bond cleavage .

Q. What standardized assays are recommended for assessing DR73's mutagenicity?

Use the Salmonella/microsome assay (Ames test) with TA98 and TA100 strains, both with and without metabolic activation (S9 mix). Mutagenic potency is reported as revertants/μg, with DR73 showing strain-specific activity (e.g., higher in TA98 without S9) . Include positive controls (e.g., 2-nitrofluorene) and validate via LC-MS/MS to track biotransformation products .

Q. What solvents and conditions are optimal for dissolving DR73 in laboratory settings?

DR73 is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or supercritical CO₂ (sc-CO₂). For sc-CO₂ solubility studies, use a flow-type apparatus at 14–26 MPa and 343–403 K, and correlate data with density-based models (Chrastil, Bartle) . Pre-saturate CO₂ with dye to avoid aggregation.

Q. How can molecularly imprinted polymers (MIPs) enhance DR73 detection in complex matrices?

Synthesize MIPs using DR73 as a template, methacrylic acid (functional monomer), and ethylene glycol dimethacrylate (crosslinker). Optimize adsorption via batch experiments (pH 7, 25°C) and validate selectivity against structural analogs (e.g., Disperse Red 78) . Combine with photoelectrocatalytic treatment for post-enrichment degradation .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro group orientation) affect DR73's photostability and degradation pathways?

Ortho-nitro groups increase steric hindrance, reducing azo bond cleavage rates under UV light. Compare degradation kinetics (pseudo-first-order models) of DR73 with analogs (e.g., Disperse Red 167) using LC-MS/MS to identify intermediates (e.g., aromatic amines) . DFT simulations can predict bond dissociation energies .

Q. What experimental design principles apply to modeling DR73 solubility in supercritical CO₂ for textile dyeing?

Use a factorial design varying temperature (343–403 K), pressure (14–26 MPa), and dye concentration. Fit data to semi-empirical models (Chrastil, MST) to derive enthalpy of solvation and association numbers. Validate with gravimetry and cross-check with dye uptake on polyester fibers . Ensure CO₂ purity >99.9% to avoid co-solvent interference.

Q. How can contradictory mutagenicity data (e.g., S9 mix-dependent results) be resolved for DR73?

Perform metabolite profiling using rat liver microsomes and LC-MS/MS to identify nitroreduction products (e.g., aryl amines). Compare mutagenic responses in TA98 (frame-shift mutations) vs. TA100 (base-pair substitutions) and correlate with electron-withdrawing group effects . Use molecular docking to assess DNA adduct formation potential .

Q. What methodologies optimize DR73 degradation in photocatalytic membrane reactors (PMRs)?

Immobilize TiO₂ or ZnO nanoparticles on PVDF membranes. Operate under UV-A (365 nm) with aeration to enhance hydroxyl radical generation. Monitor degradation efficiency via TOC removal and toxicity reduction (Microtox® assay). Control membrane fouling with periodic backwashing (pH 10) .

Q. How do computational methods (DFT/TD-DFT) improve the design of DR73 derivatives with reduced ecotoxicity?

Simulate HOMO-LUMO gaps to predict redox activity and biodegradability. Introduce electron-donating groups (e.g., -OCH₃) to lower reduction potentials, favoring microbial degradation. Validate with QSAR models for acute aquatic toxicity (e.g., Daphnia magna LC50) and Ames test results .

Data Presentation and Reproducibility Guidelines

  • Tables : Include solubility isotherms (temperature/pressure vs. dye loading in sc-CO₂) , mutagenicity indices (revertants/μg) , and DFT-calculated spectral parameters .
  • Figures : Annotate UV-Vis spectra with λmax shifts pre/post degradation , and provide MIP adsorption isotherms .
  • Data Sharing : Deposit raw spectral, chromatographic, and computational data in repositories (e.g., Zenodo) with FAIR compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.